
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzenesulfonamides and indoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the benzenesulfonyl group and methoxy substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed: The major products depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzenesulfonamides: Compounds with similar sulfonamide groups, known for their antibacterial properties.
Indoles: Compounds with an indole core, widely studied for their diverse biological activities.
Uniqueness: 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and benzenesulfonyl substituents contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
185146-15-0 |
|---|---|
Molecular Formula |
C23H21NO4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methylindole |
InChI |
InChI=1S/C23H21NO4S/c1-16-21-14-13-19(28-3)15-22(21)24(29(25,26)20-7-5-4-6-8-20)23(16)17-9-11-18(27-2)12-10-17/h4-15H,1-3H3 |
InChI Key |
CSMDSDOUFKLCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


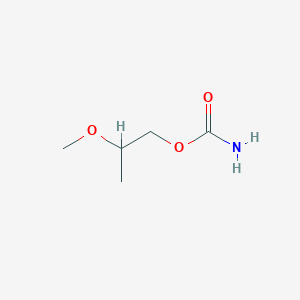
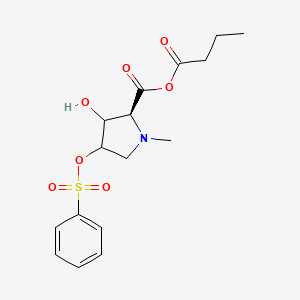
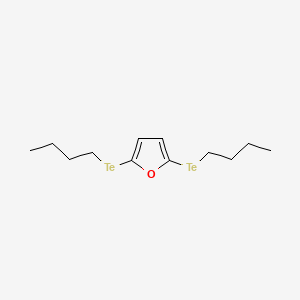
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
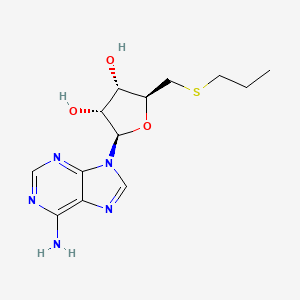
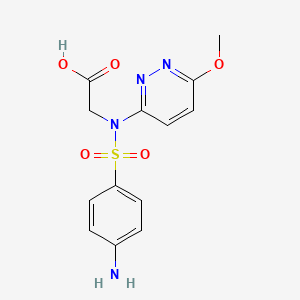


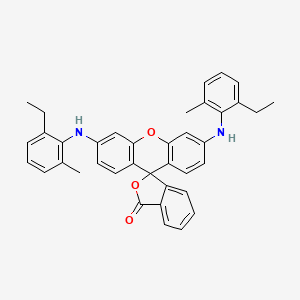
![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
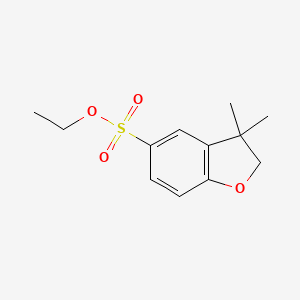

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
